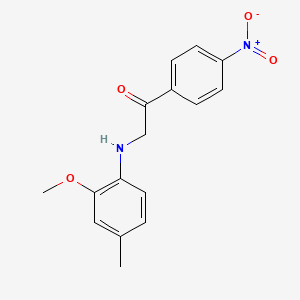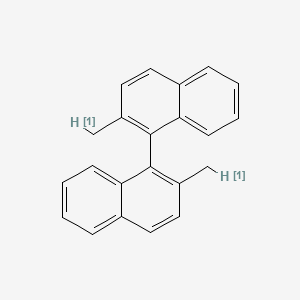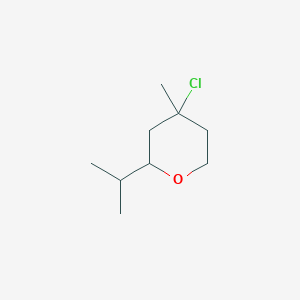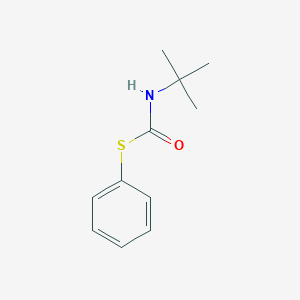
S-Phenyl tert-butylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Phenyl tert-butylcarbamothioate: is a chemical compound with the molecular formula C11H15NOS It is a member of the carbamothioate family, which are compounds containing a carbamothioate group (R2NC(=S)OR)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl tert-butylcarbamothioate typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This reaction is catalyzed by copper and involves two consecutive C–S bond formations . Another method involves the use of in situ generated hydroxide as both an oxygen and hydrogen source, with biomass-derived 2-methyltetrahydrofuran as a green reaction medium .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as avoiding phosphorus-containing reductants and using biomass-derived solvents, is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: S-Phenyl tert-butylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Wissenschaftliche Forschungsanwendungen
S-Phenyl tert-butylcarbamothioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of S-Phenyl tert-butylcarbamothioate involves its interaction with molecular targets through its carbamothioate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl carbamothioate
- tert-Butyl phenyl carbonate
- Phenyl N-tert-butylnitrone
Comparison: S-Phenyl tert-butylcarbamothioate is unique due to its specific structural features, such as the presence of both phenyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
56741-04-9 |
|---|---|
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
S-phenyl N-tert-butylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)12-10(13)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
LXYRQGSSXIABKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)

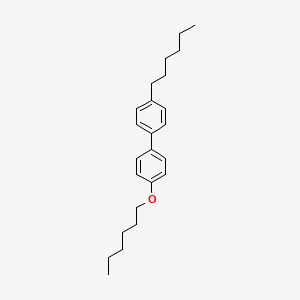
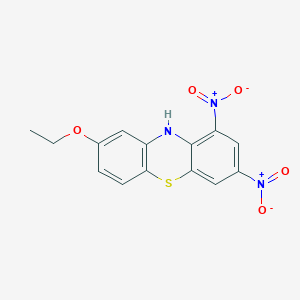
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)

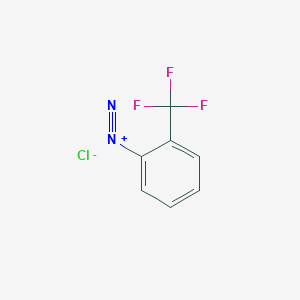
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
